molecular formula C17H19N3O4 B5604369 N-allyl-N'-(3-nitrophenyl)-4-cyclohexene-1,2-dicarboxamide

N-allyl-N'-(3-nitrophenyl)-4-cyclohexene-1,2-dicarboxamide

Cat. No.: B5604369
M. Wt: 329.35 g/mol
InChI Key: SJTKZGOTDFJUKA-UHFFFAOYSA-N
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Description

N-allyl-N'-(3-nitrophenyl)-4-cyclohexene-1,2-dicarboxamide is a useful research compound. Its molecular formula is C17H19N3O4 and its molecular weight is 329.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.13755610 g/mol and the complexity rating of the compound is 526. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Catalytic Reactions and Allylic Aminations

Research has demonstrated the potential of using ruthenium complexes to catalyze the allylic amination of unactivated olefins, such as cyclohexene, by nitroarenes. This process, which involves an intermolecular catalytic C−H functionalization, has shown selectivity and efficiency under certain conditions, highlighting the role of electron-withdrawing substituents in enhancing the reaction outcomes (Ragaini et al., 1999). Similarly, the use of Fe(II) catalysts for the imidation of allyl sulfides, followed by a [2,3]-sigmatropic rearrangement, has been explored, offering a pathway to synthesize N-Boc-protected N-allyl sulfenamides with moderate to high yields (Bach & Korber, 2000).

Synthesis and Characterization of Derivatives

The synthesis and characterization of N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives have been reported, with a focus on determining the crystal structure of specific compounds. These derivatives exhibit diverse chemical properties depending on the aryl substituents used, illustrating the versatility of this chemical framework for various applications (Özer et al., 2009).

Applications in Organic Synthesis

The application of these compounds extends to organic synthesis, where they serve as intermediates or catalysts for the formation of complex molecules. For example, the nickel-catalyzed homoallylation of aldehydes with 1,3-dienes showcases the utility of these compounds in facilitating regio- and stereoselective reactions, contributing to the efficient synthesis of alcohols with defined configurations (Kimura et al., 2006).

Properties

IUPAC Name

2-N-(3-nitrophenyl)-1-N-prop-2-enylcyclohex-4-ene-1,2-dicarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4/c1-2-10-18-16(21)14-8-3-4-9-15(14)17(22)19-12-6-5-7-13(11-12)20(23)24/h2-7,11,14-15H,1,8-10H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJTKZGOTDFJUKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)C1CC=CCC1C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.